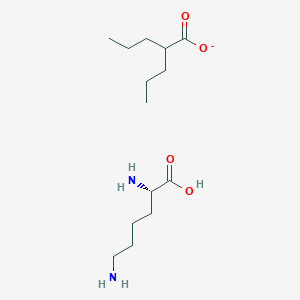

2-Propylpentanoate-L-lysine

Description

2-Propylpentanoate-L-lysine is a synthetic lysine derivative characterized by a propylpentanoate group esterified to the ε-amino group of L-lysine. The compound is of interest in pharmaceutical and biochemical research for applications such as prodrug design, enzyme inhibition, or nutrient delivery systems.

Properties

CAS No. |

86827-89-6 |

|---|---|

Molecular Formula |

C14H29N2O4- |

Molecular Weight |

289.39 g/mol |

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;2-propylpentanoate |

InChI |

InChI=1S/C8H16O2.C6H14N2O2/c1-3-5-7(6-4-2)8(9)10;7-4-2-1-3-5(8)6(9)10/h7H,3-6H2,1-2H3,(H,9,10);5H,1-4,7-8H2,(H,9,10)/p-1/t;5-/m.0/s1 |

InChI Key |

AGNQIKMTXLWSMI-ZSCHJXSPSA-M |

SMILES |

CCCC(CCC)C(=O)[O-].C(CCN)CC(C(=O)O)N |

Isomeric SMILES |

CCCC(CCC)C(=O)[O-].C(CCN)C[C@@H](C(=O)O)N |

Canonical SMILES |

CCCC(CCC)C(=O)[O-].C(CCN)CC(C(=O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-propylpentanoate-L-lysine L-lysine valproate lysine valproate |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lysine valproate involves the reaction of valproic acid with lysine. The process typically includes:

Activation of Valproic Acid: Valproic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-carbonyldiimidazole (CDI).

Coupling with Lysine: The activated valproic acid is then reacted with lysine in the presence of a base like triethylamine. The reaction is carried out in an appropriate solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature conditions.

Industrial Production Methods

Industrial production of lysine valproate follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation: Large quantities of valproic acid are activated using industrial-scale reactors.

Efficient Coupling: The activated valproic acid is coupled with lysine using automated systems to ensure consistency and efficiency.

Purification: The final product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-Propylpentanoate-L-lysine undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to release valproic acid and lysine.

Oxidation: this compound can undergo oxidation reactions, particularly at the valproic acid moiety.

Substitution: The compound can participate in substitution reactions, especially at the amino group of lysine.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Hydrolysis: Valproic acid and lysine.

Oxidation: Oxidized derivatives of valproic acid.

Substitution: Substituted lysine valproate derivatives.

Scientific Research Applications

2-Propylpentanoate-L-lysine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the conjugation of amino acids with drugs.

Biology: Investigated for its potential effects on cellular processes and protein interactions.

Medicine: Explored for its improved pharmacokinetic properties and reduced side effects compared to valproic acid. It is also studied for its potential use in treating neurological disorders.

Industry: Used in the development of new drug formulations and delivery systems.

Mechanism of Action

2-Propylpentanoate-L-lysine exerts its effects through multiple mechanisms:

Inhibition of Histone Deacetylases (HDACs): This leads to increased acetylation of histones, resulting in altered gene expression.

Modulation of GABAergic Neurotransmission: Enhances the inhibitory effects of gamma-aminobutyric acid (GABA) in the brain.

Inhibition of Voltage-Gated Sodium Channels: Reduces neuronal excitability and prevents seizures.

Modulation of Intracellular Signaling Pathways: Affects pathways such as the Wnt/β-catenin and ERK pathways.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following analysis compares 2-propylpentanoate-L-lysine with three structurally related lysine derivatives: L-lysine hydrochloride, ε-palmitoyl-L-lysine, and Nε-acetyl-L-lysine.

Physicochemical Properties

| Property | This compound | L-lysine hydrochloride | ε-palmitoyl-L-lysine | Nε-acetyl-L-lysine |

|---|---|---|---|---|

| Molecular Weight (g/mol) | Data not available | 182.65 | 398.57 | 188.23 |

| LogP (lipophilicity) | Data not available | -3.1 | 5.8 | -1.2 |

| Water Solubility | Data not available | High | Low | Moderate |

Note: Values for comparator compounds are derived from standard biochemical databases. Missing data for this compound highlight gaps in accessible evidence .

Research Findings and Limitations

No peer-reviewed studies on this compound are cited in the provided evidence. Key limitations include:

Methodological Gaps : Experimental protocols for synthesizing or characterizing the compound are absent. For example, evidence emphasizes generic reagent descriptions and metric units but lacks procedural specifics .

Recommended Framework for Future Studies

To address these gaps, future work should adhere to international journal standards outlined in the evidence:

Experimental Design: Sample Preparation: Use high-purity L-lysine and propylpentanoic acid. Characterization: Report melting point, NMR spectra, and mass spectrometry data.

Data Presentation :

- Include tables with side-by-side comparisons of stability (e.g., hydrolysis rates in buffer solutions) and cytotoxicity.

Multimedia Integration :

- Submit 3D molecular models or chromatograms as supplementary files, aligning with emerging journal practices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.